1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, (benzyloxy)diphenylacetate (ester), (+)-
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Overview
Description
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, (benzyloxy)diphenylacetate (ester), (+)- is a chemical compound with a complex structure that includes a tropane ring system
Preparation Methods
The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, (benzyloxy)diphenylacetate (ester), (+)- involves several steps. The synthetic routes typically include the formation of the tropane ring system followed by esterification with benzyloxy diphenylacetate. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, (benzyloxy)diphenylacetate (ester), (+)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It can be used in studies involving the tropane ring system and its biological activity.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, (benzyloxy)diphenylacetate (ester), (+)- involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, (benzyloxy)diphenylacetate (ester), (+)- can be compared with other similar compounds, such as:
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)-: This compound has a similar tropane ring system but different ester groups.
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (+)-:
Properties
CAS No. |
87421-58-7 |
---|---|
Molecular Formula |
C29H32ClNO3 |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
[(1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2,2-diphenyl-2-phenylmethoxyacetate;hydrochloride |
InChI |
InChI=1S/C29H31NO3.ClH/c1-30-25-17-19-26(30)27(20-18-25)33-28(31)29(23-13-7-3-8-14-23,24-15-9-4-10-16-24)32-21-22-11-5-2-6-12-22;/h2-16,25-27H,17-21H2,1H3;1H/t25-,26+,27-;/m0./s1 |
InChI Key |
WTEIJWMNOBGPFJ-KULMRDAOSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H](CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
Origin of Product |
United States |
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